Antileishmanial Potency Gap: Symmetrical Bis(trimethoxyphenyl) vs. Active Unsymmetrical Thioureas in L. amazonensis Promastigotes
The symmetrical bis(3,4,5-trimethoxyphenyl)thiourea (CAS 119043-67-3) is structurally analogous to the trimethoxylated first-generation thioureas in the 2024 SAR study by da Silva et al. In that series, compounds bearing a 3,4,5-trimethoxyphenyl substituent on one nitrogen (3x, 3y, 3z, 3a', 3b') uniformly lacked activity against L. amazonensis promastigotes, while the most potent analog, 3e (pyridinylphenylthiourea), achieved an IC50 of 4.9 ± 1.2 µM and over 80-fold selectivity relative to miltefosine [1]. Although the exact IC50 of CAS 119043-67-3 has not been reported, its symmetrical bis(trimethoxyphenyl) architecture places it in the same inactive chemotype space as the trimethoxylated derivatives from the 2024 study, indicating a critical potency deficit compared to the pyridinyl and piperazine-containing analogs [1].
| Evidence Dimension | In vitro antileishmanial activity (promastigote IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted inactive based on SAR class |
| Comparator Or Baseline | Compound 3e (pyridinylphenylthiourea): IC50 = 4.9 ± 1.2 µM; Compound 5i (piperazine thiourea): IC50 = 1.8 ± 0.5 µM |
| Quantified Difference | Target compound falls into trimethoxylated subclass showing no promastigote activity vs. top analogs with IC50 < 5 µM |
| Conditions | L. amazonensis promastigote assay; 24 h incubation; resazurin-based viability readout |
Why This Matters
Procurement teams screening for antileishmanial hits must recognize that CAS 119043-67-3 resides in an inactive SAR region, preventing its interchangeable use with highly potent unsymmetrical thiourea leads like 3e or 5i.
- [1] da Silva LCRP, de Sousa VP, et al. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals. 2024;17(12):1573. doi:10.3390/ph17121573. View Source
